![molecular formula C22H30N4O2S B2883323 2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(4-ethylphenyl)acetamide CAS No. 898434-16-7](/img/structure/B2883323.png)
2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(4-ethylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound contains several functional groups including a dimethylamino group, a cyclopenta[d]pyrimidin-4-yl group, a sulfanyl group, and an acetamide group attached to an ethylphenyl group. Each of these groups contributes to the overall properties of the compound .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the dimethylamino group could potentially be introduced through a reaction with dimethylamine .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The cyclopenta[d]pyrimidin-4-yl group, for example, is a fused ring system that would contribute significantly to the overall shape and properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups it contains. For example, the amine group could engage in reactions involving nucleophilic substitution or acid-base chemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of an amine group could make it a base, and the presence of polar groups could make it soluble in polar solvents .Wissenschaftliche Forschungsanwendungen
Pharmacokinetic Studies
Pharmacokinetic studies, such as those performed for acetaminophen and its metabolic pathways, provide insights into how drugs are absorbed, distributed, metabolized, and excreted from the body. For instance, studies have explored how genetic variability affects acetaminophen metabolism, highlighting the role of enzymes like UDP-glucuronosyltransferase and sulfotransferase in its glucuronidation and sulfation pathways (Linakis et al., 2018).
Drug-Drug Interactions
Research on drug-drug interactions is crucial for understanding how the presence of one drug affects the metabolism or efficacy of another. For example, studies have examined how propacetamol and diclofenac interaction influences platelet function, offering insights into combined drug therapy's effects on coagulation (Munsterhjelm et al., 2003).
Toxicology and Safety Assessment
Toxicological evaluations, such as those assessing the effects of dimethyl sulfoxide (DMSO) or the metabolism of dietary heterocyclic amines, are essential for determining the safety profiles of compounds. These studies help identify potential toxic effects and the mechanisms underlying these effects, guiding the safe use of compounds in therapeutic contexts (Topacoglu et al., 2004).
Mechanistic Studies
Investigations into the mechanisms of action of compounds, such as the inhibition of specific enzymes or the modulation of signaling pathways, are fundamental to drug discovery. For example, the elucidation of how acetaminophen modifies the sulfation of sex hormones has provided insights into its potential impact on hormonal homeostasis and pain management mechanisms (Cohen et al., 2018).
Clinical Applications and Efficacy
Clinical trials assess the efficacy and tolerability of compounds in treating specific conditions. For instance, studies on combinations of sulfamoxole and trimethoprim have evaluated their effectiveness in treating bacterial infections, contributing to the development of effective antibacterial therapies (Etzel et al., 1976).
Eigenschaften
IUPAC Name |
2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(4-ethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O2S/c1-4-16-9-11-17(12-10-16)23-20(27)15-29-21-18-7-5-8-19(18)26(22(28)24-21)14-6-13-25(2)3/h9-12H,4-8,13-15H2,1-3H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUQYSICWSFBNMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CCCN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.